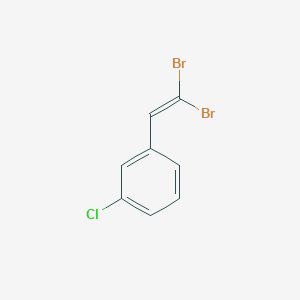

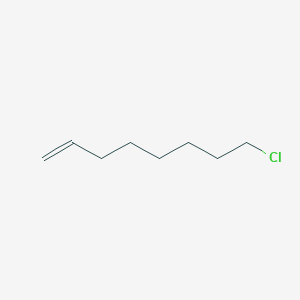

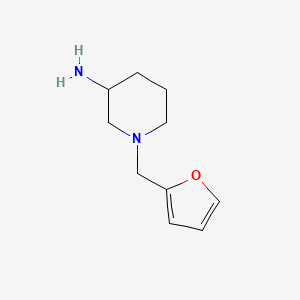

![molecular formula C8H6ClN3O2 B1366426 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 675111-88-3](/img/structure/B1366426.png)

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Vue d'ensemble

Description

“4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid” is a derivative of 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines have been studied extensively . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Applications De Recherche Scientifique

Antiviral Activity

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have been synthesized and investigated for their antiviral activities. Notably, these compounds exhibited significant inhibitory effects against various viruses, including Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) without showing toxicity in Vero cells (Bernardino et al., 2007).

Antibacterial Screening

Research has also been conducted on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, a related class of compounds. These compounds have been evaluated for their antibacterial activities, with some showing promise as effective antibacterial agents (Maqbool et al., 2014).

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of these compounds. For instance, novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, providing insights into their preferred geometries and potential applications (Verdecia et al., 1996).

Molecular and Computational Studies

Molecular structure and computational studies have been conducted on various derivatives, revealing insights into their stability, tautomeric forms, and potential applications in different fields, such as in the design of new pharmaceuticals (Shen et al., 2012).

Vibrational Spectra Analysis

The vibrational spectra (FT-IR and FT-Raman) of related pyrazolo[3,4-b]pyridine compounds have been recorded and analyzed. This analysis aids in understanding the fundamental properties and potential applications of these compounds in various scientific fields (Bahgat et al., 2009).

Fused Pyridine-4-Carboxylic Acids Synthesis

Fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, have been generated and demonstrated to undergo standard combinatorial transformations. This research paves the way for the development of libraries of compounds with potential applications in drug discovery and material science (Volochnyuk et al., 2010).

Mécanisme D'action

Target of Action

Compounds with a similar pyrazolo[3,4-b]pyridine core structure have been reported to inhibit several important proteins, such as cycline-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Mode of Action

It is known that pyrazolo[3,4-b]pyridine compounds can interact with a variety of proteins, enzymes, and receptors in organisms via non-covalent interactions . This suggests that 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid may also interact with its targets in a similar manner.

Pharmacokinetics

Compounds with lower molecular weight and lipophilicity are anticipated to have enhanced paracellular and transcellular absorption characteristics .

Result of Action

Similar compounds have been reported to exhibit a broad spectrum of activity, including anti-microbial, anti-viral, anti-fungal, anti-hypertensive, analgesic, antiquorum-sensing, anti-cancer, anti-inflammatory, anti-alzheimer’s, anti-diabetic, anti-nociceptive, anti-tuberculosis and anti-leishmanial activities .

Analyse Biochimique

Biochemical Properties

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, this compound can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to changes in gene expression, affecting the production of proteins that are essential for various cellular functions. Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which affects phosphorylation events within the cell . This compound can bind to the active site of kinases, preventing them from interacting with their substrates. Additionally, this compound can induce conformational changes in proteins, altering their function and stability . These molecular interactions can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity and alter cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as cell death and tissue damage . These adverse effects are likely due to the compound’s ability to disrupt multiple cellular pathways simultaneously. Threshold effects have also been observed, where a certain dosage is required to achieve a noticeable biological effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in the synthesis and degradation of nucleotides, affecting the overall nucleotide pool within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at the target sites. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and energy production .

Propriétés

IUPAC Name |

4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-11-12)6(9)5(2-10-7)8(13)14/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQOQCPMNZFHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466519 | |

| Record name | 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675111-88-3 | |

| Record name | 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

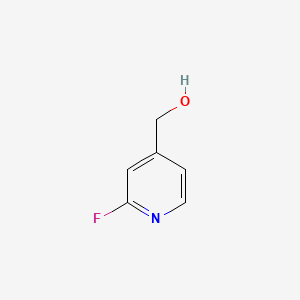

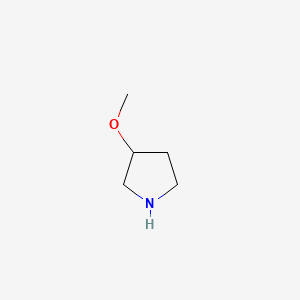

![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)

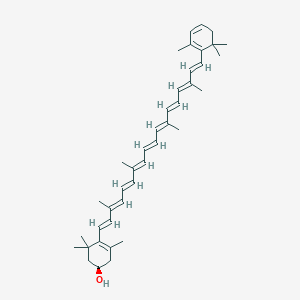

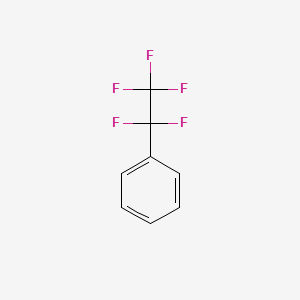

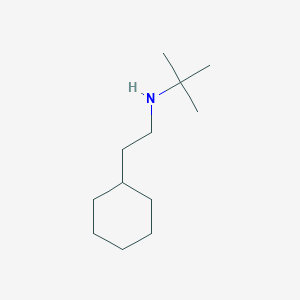

![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine](/img/structure/B1366355.png)

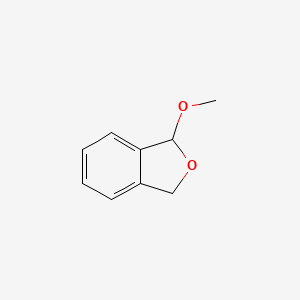

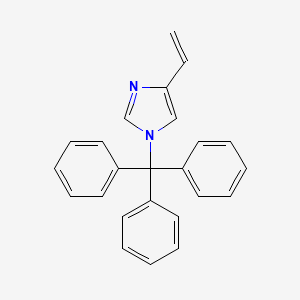

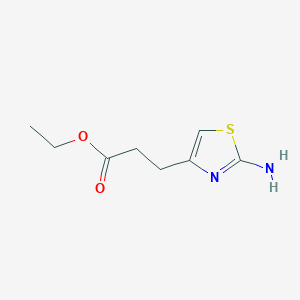

![2-(4-Fluorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1366357.png)